Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a sulfonamide group, and a carboxylate ester
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they may interact with multiple targets .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Given the biological activities associated with thiophene derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate typically involves multiple steps. One common method starts with the thiophene ring, which is functionalized to introduce the carboxylate ester and the sulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of solvents, reagents, and catalysts is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group produces an amine.
Scientific Research Applications
Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate
- Methyl 3-{[(3-bromophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate
- Methyl 3-{[(3-fluorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate
Uniqueness
Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds with different halogen substitutions.
Properties
IUPAC Name |
methyl 3-[(3-chlorophenyl)sulfonylamino]-4-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S2/c1-8-7-20-12(13(16)19-2)11(8)15-21(17,18)10-5-3-4-9(14)6-10/h3-7,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZSSKSAJOEBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.